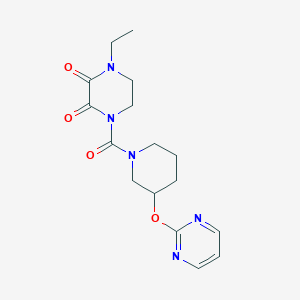
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a piperazine dione group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the multiple ring structures. The exact structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups and the overall structure of the molecule .Scientific Research Applications
Synthetic Applications
Aminomethylation Reactions : Studies demonstrate the utility of related pyrimidine derivatives in aminomethylation reactions. For instance, Mannich reactions involving pyrimidine diones with formaldehyde and various amines have led to the synthesis of aminomethylsubstituted pyrimidine derivatives, showcasing the compound's reactivity and potential for generating structurally diverse molecules (Meshcheryakova et al., 2014).
Synthesis of Diamino-Substituted Derivatives : The compound's reactivity was further explored in the synthesis of diamino-substituted pyrano and pyrimido derivatives, highlighting its versatility as a precursor for complex heterocyclic systems (Paronikyan et al., 2016).
Pharmacological Applications
Anticancer Activity : Piperazine dione derivatives have been evaluated for their anticancer activity. For example, derivatives synthesized from iminodiacetic acid and various amines displayed significant activity against breast, lung, colon, ovary, and liver cancer cell lines, indicating the compound's potential as a lead for anticancer drug development (Kumar et al., 2013).
Anticonvulsant Activity : Research has shown that certain pyrrolidine dione derivatives exhibit promising anticonvulsant properties. Studies involving acute seizure models in mice highlighted the therapeutic potential of these compounds, suggesting their applicability in treating epilepsy (Rybka et al., 2017).
Structural Studies
- Chiral Separation : The chiral properties of related 1,4-disubstituted piperazine derivatives have been investigated, underscoring the importance of structural analysis in drug development. Optimal separation conditions were identified, contributing to the understanding of structure-retention relationships (Chilmonczyk et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFUUFYJAVACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

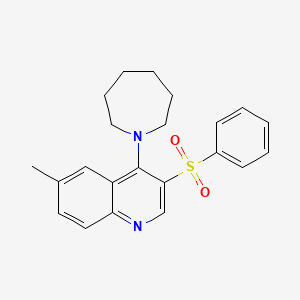
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B2799100.png)
![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)
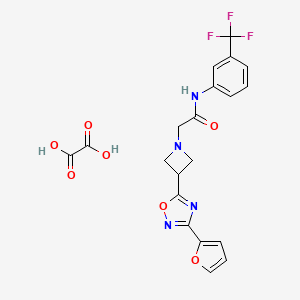
![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)
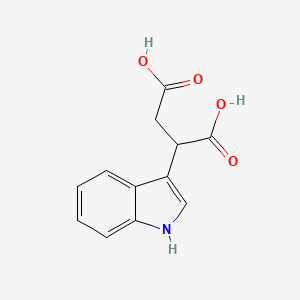
![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
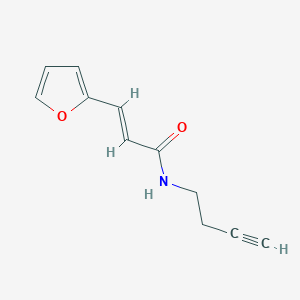
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)
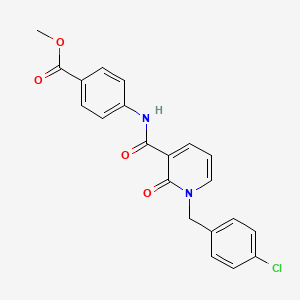

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)